![molecular formula C16H15N3O B13927122 n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine](/img/structure/B13927122.png)
n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine is a compound that belongs to the class of benzoxazole derivatives Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring
準備方法
The synthesis of n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine typically involves the reaction of 2-aminophenol with an appropriate aldehyde or ketone to form the benzoxazole ring. The resulting benzoxazole intermediate is then reacted with an acetamidine derivative to yield the final product. The reaction conditions often involve the use of catalysts, such as metal catalysts or acidic catalysts, and may require heating or refluxing to achieve the desired product.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and other advanced technologies to ensure high yield and purity of the final product.
化学反応の分析
n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups on the benzoxazole ring are replaced with other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
科学的研究の応用
n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound has been studied for its potential as a therapeutic agent due to its biological activities, such as anti-inflammatory, anti-cancer, and antimicrobial properties.
Materials Science: Benzoxazole derivatives, including this compound, are used in the development of advanced materials, such as polymers and dyes, due to their unique electronic and optical properties.
Industrial Chemistry: The compound is used as an intermediate in the synthesis of various industrial chemicals and as a catalyst in certain chemical reactions.
作用機序
The mechanism of action of n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
n-[2-(4-Methylphenyl)benzoxazol-5-yl]acetamidine can be compared with other benzoxazole derivatives, such as:
- 2-(4-Methoxyphenoxy)-N-[2-(2-methylphenyl)-1,3-benzoxazol-5-yl]acetamide
- 2-Methoxy-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]benzamide
These compounds share similar structural features but may differ in their functional groups and overall biological activities. The uniqueness of this compound lies in its specific substitution pattern and the resulting biological properties, which may offer advantages in certain applications compared to other benzoxazole derivatives.
特性
分子式 |
C16H15N3O |
|---|---|
分子量 |
265.31 g/mol |
IUPAC名 |
N'-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]ethanimidamide |
InChI |
InChI=1S/C16H15N3O/c1-10-3-5-12(6-4-10)16-19-14-9-13(18-11(2)17)7-8-15(14)20-16/h3-9H,1-2H3,(H2,17,18) |
InChIキー |
HCRPTBAYKSMEEJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NC3=C(O2)C=CC(=C3)N=C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


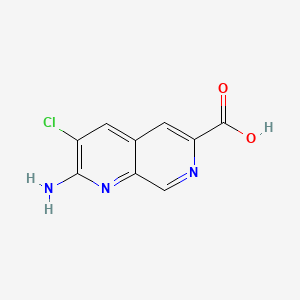
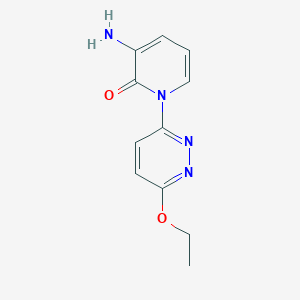


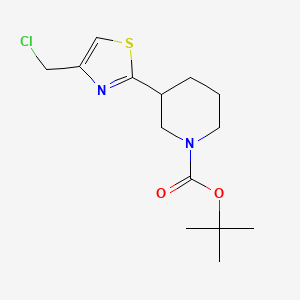

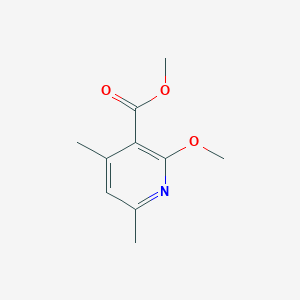
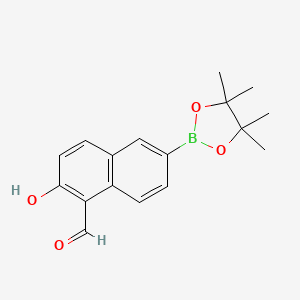
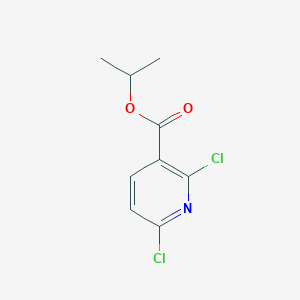


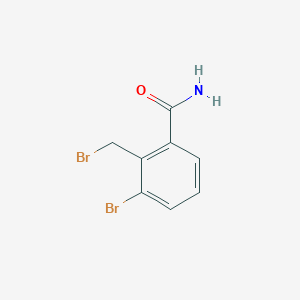
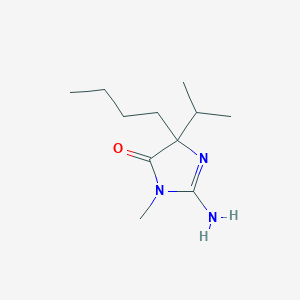
![Tert-butyl 3-bromo-6A,7,9,10-tetrahydropyrazino[1,2-D]pyrido[3,2-B][1,4]oxazine-8(6H)-carboxylate](/img/structure/B13927149.png)
